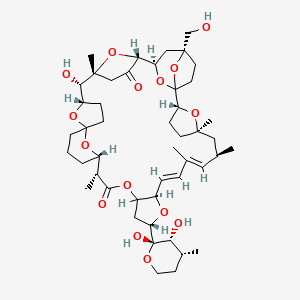

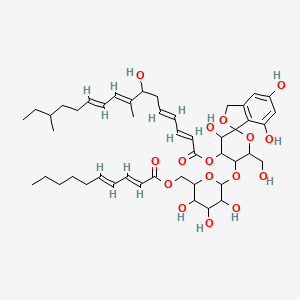

Pectenotoxin 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pectenotoxin 4 is a natural product found in Mizuhopecten yessoensis with data available.

Wissenschaftliche Forschungsanwendungen

Cytoskeletal Disruption and Toxicity

Pectenotoxin 4, a derivative of pectenotoxin-2, has been studied for its toxicological effects. It is found to cause cytoskeletal disruption in eukaryotic cells, a key mechanism of its induced toxicity. Specifically, pectenotoxin-6, a derivative, leads to time- and dose-dependent depolymerization of F-actin in neuroblastoma cells without significantly affecting specific signal transduction pathways, cell survival rate, or inducing apoptosis at micromolar concentrations (Leira et al., 2002).

Influence on Actin Cytoskeleton

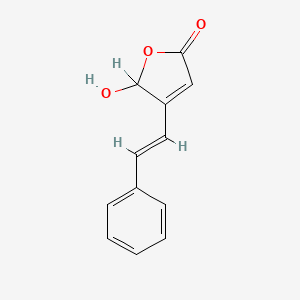

Pectenotoxins, including pectenotoxin-4, have shown a remarkable ability to depolymerize the actin cytoskeleton and modify the shape of living cells. This activity is significantly influenced by the presence or absence of an intact lactone ring in their structure, indicating a structure-activity relationship for these compounds (Ares et al., 2007).

Disruption of Actin by Macrolides

Pectenotoxins, including variants like pectenotoxin-4, disrupt actin filaments by a capping effect, although other activities such as sequestration of actin are also considered possible. They induce apoptosis more in tumor cells than in normal cells, suggesting potential applications in studying new chemotherapy agents and actin cytoskeleton dynamics with clinical implications (Espiña & Rubiolo, 2008).

Synthetic Studies

The complexity of pectenotoxins, including pectenotoxin-4, has been a challenge in synthetic chemistry. Only a few total syntheses have been reported, underscoring the intricate nature of these compounds and the precision required in the synthesis processes (Halim & Brimble, 2006).

Marine Environment and Toxin Profiles

Pectenotoxins, including pectenotoxin-4, have been studied in various marine environments, including the Yellow Sea. Their profiles and presence in marine ecosystems are of significant interest due to their accumulation in shellfish and potential implications for marine life and human consumption (Li et al., 2010).

Eigenschaften

CAS-Nummer |

97560-26-4 |

|---|---|

Molekularformel |

C47H70O15 |

Molekulargewicht |

875 g/mol |

IUPAC-Name |

(2R,5R,7R,8E,10E,12R,14S,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |

InChI |

InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34?,35+,36+,37-,38-,39+,40-,42+,43+,44+,45?,46?,47+/m0/s1 |

InChI-Schlüssel |

KJWMGLBVDNMNQW-GIUXHGRCSA-N |

Isomerische SMILES |

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2CC3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O |

SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |

Kanonische SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |

Synonyme |

pectenotoxin 4 pectenotoxin-4 PTX4 |

Herkunft des Produkts |

United States |

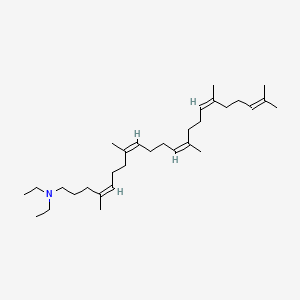

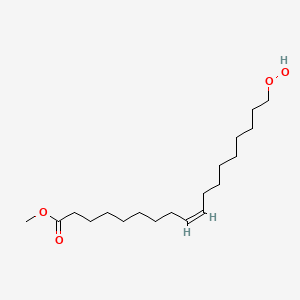

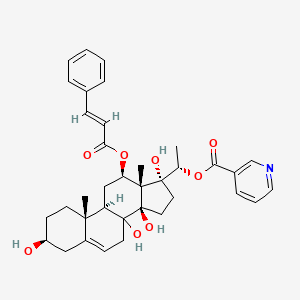

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240136.png)

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)

![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1240153.png)